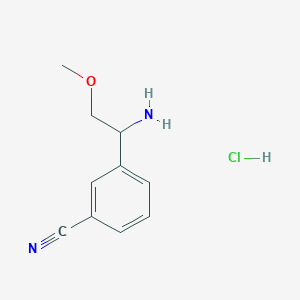

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiophene carboxamides . These are organoheterocyclic compounds containing a thiophene ring substituted by one carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carboxamide group attached to the 3-position of the thiophene ring. The carboxamide group is in turn connected to a 1-methylpiperidin-4-yl group .Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not available in the search results.Aplicaciones Científicas De Investigación

Antibacterial Agents

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide: derivatives have been explored for their potential as antibacterial agents. The modification of the piperidine structure can lead to compounds with significant antibacterial properties . For instance, certain derivatives have shown effectiveness against Staphylococcus aureus , a common cause of hospital-acquired infections .

Anticancer Activity

The compound’s derivatives have been synthesized and evaluated for their anti-endometrial cancer activity. Studies have indicated that specific substitutions on the piperidine ring can enhance the cytotoxic effects against various human endometrial cancer cell lines . This suggests a promising avenue for developing new chemotherapeutic agents.

Pharmacological Applications

In pharmacology, N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide and its derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They play a significant role in drug design due to their structural versatility and biological activity, which includes interactions with several receptors and enzymes .

Biochemical Research

The piperidine nucleus, a component of the compound, is a fundamental structure in biochemical research. It is involved in the synthesis of various biologically active compounds. Piperidine derivatives exhibit a wide range of biological activities and are used in the production of drugs with anti-inflammatory, analgesic, and antipsychotic properties .

Agricultural Chemistry

While direct applications in agriculture are not explicitly mentioned for N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide , piperidine derivatives are important in the synthesis of compounds that could potentially be used as pesticides or herbicides due to their biological activity .

Material Science

Thiophene derivatives, which include the thiophene moiety found in N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide , have applications in material science. They are used in the development of organic semiconductors, conducting polymers, and photovoltaic materials due to their electronic properties .

Chemical Engineering

In chemical engineering, the compound’s derivatives can be used in the synthesis of various chemicals that have applications in drug development and other industrial processes. The ability to modify the piperidine and thiophene structures allows for the creation of compounds with specific physical and chemical properties, which can be tailored for a wide range of applications .

Safety and Hazards

Mecanismo De Acción

Target of Action

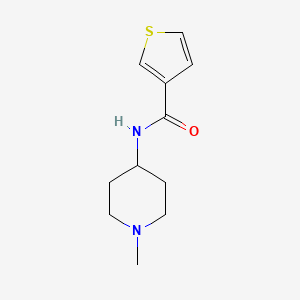

The primary target of N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the innate immune system’s pathogen-recognition pathways .

Mode of Action

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding is incompatible with the binding of TASL, an immune adapter, on the cytoplasmic side . This interaction leads to the degradation of TASL .

Biochemical Pathways

The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it interrupts this pathway and prevents downstream proinflammatory responses .

Pharmacokinetics

Compounds with a piperidine moiety, like this one, are known to show a wide variety of biological activities . They are extensively used in drug design due to their versatile synthetic applicability .

Result of Action

The result of the compound’s action is the prevention of downstream proinflammatory responses . This is achieved by interrupting the TLR7/8-IRF5 signaling pathway , which is associated with multiple autoimmune disorders .

Propiedades

IUPAC Name |

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-13-5-2-10(3-6-13)12-11(14)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLJGBMHASEKBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)

![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)